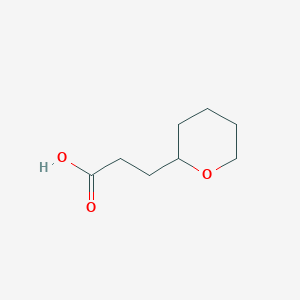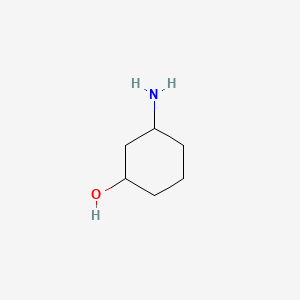
3-((6-Methylquinazolin-4-yl)amino)propanoic acid
Übersicht
Beschreibung
3-((6-Methylquinazolin-4-yl)amino)propanoic acid is a chemical compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol . It is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Methylquinazolin-4-yl)amino)propanoic acid typically involves the amidation of 2-aminobenzoic acid derivatives followed by cyclization. One common method includes the following steps :
Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones.
Condensation: The benzoxazin-4-ones are then treated with ammonia solution to yield quinazolinone derivatives.
Industrial Production Methods
The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-((6-Methylquinazolin-4-yl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into different quinazoline derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include various substituted quinazolinone and quinazoline derivatives, which have significant biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
3-((6-Methylquinazolin-4-yl)amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound is studied for its potential antimicrobial and biofilm inhibition effects.
Medicine: Research is ongoing to explore its potential as an anti-cancer and anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-((6-Methylquinazolin-4-yl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence . The compound binds to the quorum sensing transcriptional regulator PqsR, disrupting the normal bacterial life cycle without triggering resistance mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone Derivatives: These include compounds like 2-methyl-4(3H)-quinazolinone and 6-chloro-2-methyl-quinazolin-4(3H)-one.
Quinazoline Derivatives: Examples include prazosin and doxazosin, which are used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Uniqueness
3-((6-Methylquinazolin-4-yl)amino)propanoic acid is unique due to its specific structure, which allows it to effectively inhibit bacterial quorum sensing and biofilm formation. This property makes it a promising candidate for developing new antimicrobial agents that do not trigger resistance mechanisms .
Eigenschaften
IUPAC Name |
3-[(6-methylquinazolin-4-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-2-3-10-9(6-8)12(15-7-14-10)13-5-4-11(16)17/h2-3,6-7H,4-5H2,1H3,(H,16,17)(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCKPXTUKVSBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Thieno[2,3-d]thiazol-2-amine](/img/structure/B3135850.png)

![2-[(2S)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3135871.png)





